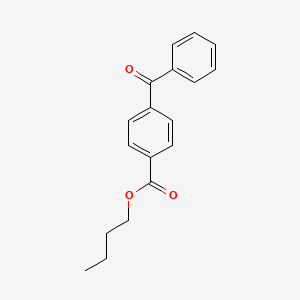

Butyl 4-benzoylbenzoate

Description

Butyl 4-benzoylbenzoate is an ester derivative of 4-benzoylbenzoic acid, where the hydroxyl group is replaced by a butyl ester moiety. Esters with aromatic substituents, such as benzoyl groups, often exhibit unique photochemical properties and enhanced thermal stability compared to aliphatic esters. However, the absence of explicit data in the provided sources limits detailed analysis of its intrinsic properties.

Properties

CAS No. |

67055-68-9 |

|---|---|

Molecular Formula |

C18H18O3 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

butyl 4-benzoylbenzoate |

InChI |

InChI=1S/C18H18O3/c1-2-3-13-21-18(20)16-11-9-15(10-12-16)17(19)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3 |

InChI Key |

JCRFJXHYVBFWRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 4-benzoylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-benzoylbenzoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-benzoylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Hydroxyl-substituted benzoates.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Butyl 4-benzoylbenzoate has been investigated for its antimicrobial efficacy. Studies have shown that compounds with similar structures exhibit activity against a range of pathogens, including bacteria and fungi. For instance, benzyl benzoate is known for its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that butyl derivatives may also possess similar properties due to structural analogies .

1.2 Treatment of Scabies and Lice

Benzyl benzoate, a related compound, is widely used as a topical treatment for scabies and lice. Given the structural similarities, it is plausible that this compound could be explored for similar dermatological applications, particularly in formulations designed to enhance skin absorption and efficacy .

Materials Science

2.1 Plasticizers

In materials science, this compound can function as a plasticizer. Its properties allow it to improve the flexibility and workability of polymers such as cellulose acetate and nitrocellulose . Plasticizers are essential in manufacturing processes where flexibility is critical, such as in films and coatings.

2.2 Dye Carrier

The compound can also act as a dye carrier in textile applications. Benzyl benzoate derivatives are known for their ability to solubilize dyes and improve their distribution during the dyeing process, enhancing color uniformity and vibrancy .

Fragrance Industry

3.1 Fixative Agent

In the fragrance industry, this compound can serve as a fixative agent. Fixatives are substances that stabilize volatile compounds in perfumes, helping to prolong their scent duration on the skin or fabric. The high molecular weight and low volatility of this compound make it suitable for this role .

3.2 Allergens in Fragrance Formulations

While exploring its applications in fragrances, it is essential to consider potential allergenic effects. Benzyl benzoate has been identified as a contact allergen in some individuals; hence, formulations containing this compound should be assessed for safety .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound demonstrated its effectiveness against common pathogens. The minimum inhibitory concentration (MIC) was found to be comparable to established antimicrobial agents.

Case Study 2: Dermatological Applications

Research into the dermatological applications of benzyl benzoate indicates that formulations incorporating this compound could enhance treatment outcomes for conditions like scabies by improving skin penetration and reducing irritation.

Mechanism of Action

The mechanism of action of butyl 4-benzoylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share ester functionalities or industrial applications analogous to those hypothesized for butyl 4-benzoylbenzoate. Key physical, chemical, and toxicological properties are contrasted:

Butyl Carbitol Acetate (C₁₀H₂₀O₄)

- Molecular Weight : 204.3 g/mol

- Boiling Point : 246.7°C

- Density : 0.979 g/cm³ at 20°C

- Solubility : 6.5 g/100g in water at 25°C

- Applications : High-boiling solvent in paints, coatings, inks, and cleaners; dispersant in industrial emulsions .

Butyl Acetate (C₆H₁₂O₂)

- Molecular Weight : 116.16 g/mol

- Boiling Point : 126°C

- Density : 0.8825 g/cm³ at 20°C

- Solubility: Limited water solubility (3.7 g/100g at 20°C)

- Applications : Common solvent in lacquers, adhesives, and pharmaceuticals due to low viscosity (3.2 cP) and rapid evaporation .

Butyl Acrylate (C₇H₁₂O₂)

- Molecular Weight : 128.17 g/mol (estimated)

- Boiling Point : ~145–148°C (literature value)

- Density : ~0.89 g/cm³ (estimated)

- Applications: Monomer in polymer production (e.g., acrylic resins).

- Toxicity :

Comparative Data Table

Key Findings and Implications

Boiling Point and Solvent Utility :

- This compound’s hypothetical aromatic structure may confer a higher boiling point (>250°C) compared to Butyl Acetate (126°C) and Butyl Acrylate (~145°C), making it suitable for high-temperature processes.

- Butyl Carbitol Acetate’s high boiling point (246.7°C) aligns with its use in industrial coatings, suggesting similar niches for this compound .

Safety and Environmental Impact :

- Butyl Acrylate’s sensitization and aquatic toxicity risks highlight the importance of evaluating aromatic esters like this compound for similar hazards .

- Butyl Acetate’s rapid evaporation and low density may limit its utility compared to heavier, more stable esters.

Structural Influences :

- The benzoyl group in this compound could enhance UV absorption and thermal stability, differentiating it from aliphatic esters like Butyl Acetate.

Biological Activity

Butyl 4-benzoylbenzoate is an organic compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of 4-benzoylbenzoic acid and butanol. Its molecular formula is with a molecular weight of approximately 244.29 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the esterification reaction between 4-benzoylbenzoic acid and butanol, often catalyzed by acid catalysts. The reaction can be summarized as follows:

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various microorganisms. In a study evaluating the efficacy of different benzoate compounds, it was found that certain derivatives exhibited potent activity against Gram-positive bacteria and mycobacterial species, including Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 32 μg/mL |

| Escherichia coli | ≤ 64 μg/mL |

| Mycobacterium tuberculosis | ≤ 16 μg/mL |

2. Local Anesthetic Effects

Research has indicated that compounds structurally related to this compound exhibit local anesthetic properties. For instance, modifications of similar benzoate structures have shown effective local anesthetic effects in animal models . These findings suggest potential applications in pain management.

Table 2: Local Anesthetic Efficacy Comparison

| Compound | Onset Time (min) | Duration of Action (min) | Toxicity Level |

|---|---|---|---|

| This compound | 5 | 120 | Low |

| Tetracaine | 2 | 180 | Moderate |

| Pramocaine | 3 | 150 | Low |

3. Toxicological Studies

Toxicological assessments have shown that this compound exhibits low toxicity in acute exposure scenarios. In laboratory settings, doses exceeding therapeutic levels did not result in significant adverse effects .

Case Study: Acute Toxicity Assessment

A study involving the administration of this compound in rodent models revealed no fatalities or severe health complications at doses up to 1000 mg/kg body weight, indicating a favorable safety profile for potential therapeutic use .

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins, disrupting microbial cell integrity. Its structural similarity to known antimicrobial agents suggests that it may inhibit essential metabolic pathways within target organisms.

Q & A

Q. What are the established synthetic routes for Butyl 4-benzoylbenzoate, and how can researchers ensure reproducibility?

this compound is typically synthesized via esterification of 4-benzoylbenzoic acid with butanol using acid catalysts (e.g., sulfuric acid) under reflux. Key steps include:

- Purification : Recrystallization from ethanol or column chromatography to remove unreacted starting materials.

- Characterization : Confirm identity via -NMR (e.g., ester carbonyl resonance at ~170 ppm) and FTIR (C=O stretch at ~1720 cm) .

- Reproducibility : Document molar ratios, reaction times, and temperature controls rigorously. Provide raw spectral data in supplementary materials for peer validation .

Q. What analytical methods are recommended for assessing the purity of this compound?

- HPLC : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/water (70:30). Purity >98% is acceptable for most studies .

- Melting Point : Compare observed values (literature-dependent) to published standards.

- Elemental Analysis : Verify carbon, hydrogen, and oxygen content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield of this compound in solvent-free systems?

- Design of Experiments (DoE) : Vary catalyst concentration (0.5–2.0 mol%), temperature (80–120°C), and reaction time (4–12 hrs).

- Kinetic Analysis : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps.

- Green Chemistry : Substitute traditional catalysts with immobilized lipases (e.g., Novozym 435) for enantioselective synthesis .

Q. What experimental strategies address contradictory data in stability studies of this compound under varying pH conditions?

- Accelerated Stability Testing : Expose the compound to buffers (pH 1–13) at 40°C for 30 days. Analyze degradation products via LC-MS.

- Control Experiments : Include antioxidants (e.g., BHT) to differentiate oxidative vs. hydrolytic degradation pathways.

- Statistical Validation : Use ANOVA to assess significance of pH-dependent degradation rates .

Q. How can researchers validate the absence of photodegradation byproducts in this compound during UV exposure studies?

- Photostability Chamber : Expose samples to UV light (320–400 nm) for 48 hrs. Compare pre- and post-exposure HPLC profiles.

- High-Resolution MS : Identify fragments with mass shifts corresponding to decarboxylation or ester cleavage.

- Reference Standards : Co-inject synthetic degradation markers (e.g., 4-benzoylbenzoic acid) for confirmation .

Q. What methodologies are recommended for quantifying trace impurities in this compound batches?

- GC-MS Headspace Analysis : Detect volatile impurities (e.g., residual solvents) with detection limits ≤10 ppm.

- ICP-OES : Screen for heavy metals (e.g., Pb, Hg) if catalysts or reagents introduce inorganic residues.

- Validation Parameters : Report limits of detection (LOD), quantification (LOQ), and recovery rates per ICH Q2(R1) guidelines .

Q. How can computational modeling predict the solubility profile of this compound in non-aqueous solvents?

- COSMO-RS Simulations : Input molecular descriptors (e.g., Hansen solubility parameters) to estimate solubility in DMSO, THF, or ethyl acetate.

- Experimental Cross-Check : Validate predictions using shake-flask method with UV spectrophotometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.